5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one
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Overview
Description
5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one is a chemical compound with the molecular formula C10H12O and a molecular weight of 148.2 g/mol It is a bicyclic ketone with a propynyl group attached to the bicyclo[410]heptane ring system
Preparation Methods
The synthesis of 5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable bicyclic precursor with a propynylating agent under specific reaction conditions. For example, the reaction can be carried out using a base such as sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Mechanism of Action
The mechanism of action of 5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one involves its interaction with molecular targets such as enzymes or receptors. The propynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The bicyclic structure provides rigidity and specificity in binding to these targets, which can influence the compound’s biological activity .
Comparison with Similar Compounds
5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptan-2-one:
Bicyclo[4.1.0]heptan-2-one, 3,7,7-trimethyl-: This compound has a similar bicyclic core but with different substituents, leading to different chemical and biological properties
The uniqueness of 5-(Prop-2-yn-1-yl)bicyclo[41
Properties
Molecular Formula |
C10H12O |
---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
5-prop-2-ynylbicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C10H12O/c1-2-3-7-4-5-10(11)9-6-8(7)9/h1,7-9H,3-6H2 |
InChI Key |
ZDXVGMHWRJLHPG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1CCC(=O)C2C1C2 |
Origin of Product |
United States |
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